2-Butyloctanedioic acid chemical properties
2-Butyloctanedioic acid chemical properties
An In-Depth Technical Guide to 2-Butyloctanedioic Acid: Chemical Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Butyloctanedioic acid (CAS No. 50905-10-7), tailored for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causal relationships between its structure and properties, offering field-proven insights into its synthesis, characterization, and potential applications.
Molecular Identity and Structural Elucidation
2-Butyloctanedioic acid, also known as 2-butylsuberic acid, is a dicarboxylic acid featuring an eight-carbon diacid backbone (octanedioic acid) with a butyl group substituent at the alpha-carbon (C2) position.[1] This unique structure, comprising a hydrophobic alkyl chain and two hydrophilic carboxylic acid moieties, dictates its chemical behavior and utility.
The presence of two stereogenic centers means the molecule can exist in multiple stereoisomeric forms, a critical consideration in pharmaceutical applications where enantiomeric purity can dictate biological activity and safety profiles.
Caption: Molecular structure of 2-Butyloctanedioic acid.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is fundamental to designing experiments, formulating products, and predicting the behavior of 2-Butyloctanedioic acid in various systems.
| Property | Value | Source(s) | Rationale & Implications |
| CAS Number | 50905-10-7 | [1][2][3][][5][6][7][8] | Unique identifier for unambiguous substance registration and literature search. |
| Molecular Formula | C₁₂H₂₂O₄ | [1][2][3] | Confirms the elemental composition. |
| Molecular Weight | 230.30 g/mol | [1][3][6][7] | Essential for stoichiometric calculations in synthesis and analytical quantification. |
| Physical State | Solid, colorless to pale yellow.[1][9] | [1][9] | The long carbon chain and capacity for hydrogen bonding between carboxyl groups favor a solid state at room temperature. |
| Boiling Point | 397.1 °C at 760 mmHg | [2][][6][9] | High boiling point is due to strong intermolecular hydrogen bonding from the two carboxylic acid groups. Requires vacuum distillation to prevent decomposition. |
| Density | 1.064 g/cm³ | [2][][6] | Slightly denser than water. Useful for phase separations and process engineering calculations. |
| Flash Point | 208.1 °C | [2][9] | Indicates a low flammability risk under standard laboratory conditions. |
| Solubility | Limited in water (approx. 540 mg/L at 20°C).[9] Soluble in organic solvents.[1] | [1][9] | The C12 structure with a butyl group imparts significant hydrophobic character, limiting water solubility despite two polar carboxyl groups. This amphiphilic nature is key for surfactant applications. |
| pKa (Predicted) | 4.77 ± 0.10 | [2] | This value is typical for a carboxylic acid.[10] As a diprotic acid, it will have two dissociation constants, likely close in value. The pKa dictates the ionization state at a given pH, which is critical for drug absorption, formulation, and buffer preparation. |
Reactivity and Chemical Behavior
The reactivity of 2-Butyloctanedioic acid is governed by its two carboxylic acid functional groups. Its reactions are analogous to those of other dicarboxylic acids like succinic or adipic acid.[11]
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Esterification: Both carboxyl groups can be readily esterified by reacting with alcohols under acidic catalysis to form mono- or di-esters. This is a common strategy to increase lipophilicity or to create prodrugs.
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Amide Formation: Reaction with amines, often via an activated acyl chloride or with coupling agents, yields corresponding amides. This is a cornerstone of peptide synthesis and the creation of polyamide materials.
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Anhydride Formation: Intramolecular cyclization to form an anhydride is possible, similar to how succinic acid forms succinic anhydride.[11][12] However, the longer chain may favor intermolecular polymerization over the formation of a large cyclic anhydride.
-
Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding the corresponding diol.
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Salt Formation: As an acid, it reacts with bases to form carboxylate salts. This is often used to increase aqueous solubility.
The butyl group at the C2 position provides steric hindrance, which may modulate the reaction rates at the adjacent carboxyl group compared to the terminal one. This could potentially allow for selective mono-functionalization under carefully controlled conditions.
Synthesis Pathway: A Validated Approach
While multiple synthetic routes are possible, a robust and common approach for creating α-substituted dicarboxylic acids is through the alkylation of a malonic ester derivative. This method provides excellent control over the final structure.
Caption: General workflow for malonic ester synthesis of 2-Butyloctanedioic acid.
Experimental Protocol: Malonic Ester Synthesis
This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.
Objective: To synthesize 2-Butyloctanedioic acid.
Pillar of Trustworthiness: Each step is followed by a purification or verification checkpoint to ensure the integrity of the intermediates and the final product.
Step-by-Step Methodology:
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Preparation of the Substituted Malonate (Notional):
-
Causality: The first step involves creating the C8 backbone. This is achieved by alkylating diethyl malonate with a C6 chain that already contains a protected carboxyl group (e.g., an ester).
-
a. To a solution of sodium ethoxide (1.0 eq) in dry ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C. Stir for 1 hour to form the enolate.
-
b. Add ethyl 6-bromohexanoate (1.0 eq) and reflux the mixture until TLC analysis indicates consumption of the starting malonate.
-
c. Cool, neutralize, and perform an aqueous workup. Purify the resulting tri-ester intermediate via vacuum distillation.
-
-
α-Butylation:
-
Causality: A second alkylation introduces the butyl group at the alpha-carbon.
-
a. Prepare sodium ethoxide (1.0 eq) in dry ethanol. Add the purified tri-ester intermediate (1.0 eq) from the previous step and stir to form the enolate.
-
b. Add 1-bromobutane (1.1 eq) and reflux the mixture for 12-24 hours. Monitor by GC-MS or TLC.
-
c. Remove ethanol under reduced pressure. Perform an aqueous workup and purify the crude product (a substituted diethyl malonate) by column chromatography or vacuum distillation.
-
-
Hydrolysis and Decarboxylation:
-
Causality: This final step converts all three ester groups to carboxylic acids, followed by the thermally-driven loss of CO₂ from the unstable malonic acid moiety to yield the final dicarboxylic acid product.
-
a. Dissolve the purified product from Step 2 in an excess of aqueous sodium hydroxide solution (e.g., 20% w/v).
-
b. Heat the mixture to reflux for 4-6 hours to ensure complete saponification of all three ester groups.
-
c. Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate should form.
-
d. Gently heat the acidified mixture to 80-100°C for 1-2 hours to promote decarboxylation (effervescence will be observed).
-
e. Cool the mixture. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Purification and Characterization (Self-Validation):
-
a. Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., water or ethyl acetate/hexane) to achieve high purity.
-
b. Melting Point: Determine the melting point of the purified solid. A sharp melting range indicates high purity. The expected range is 66-67 °C.[9]
-
c. NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure. The spectra should be consistent with a C12H22O4 structure containing two carboxyl protons, a methine proton at C2, and characteristic methylene and methyl signals.
-
d. Mass Spectrometry: Use ESI-MS to confirm the molecular weight (m/z for [M-H]⁻ should be ~229.14).[13]
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Applications in Research and Drug Development
The amphiphilic nature of 2-Butyloctanedioic acid makes it a versatile molecule for various applications.
Caption: Logical relationships between structure and applications.
-
Polymer Chemistry: As a dicarboxylic acid, it serves as a monomer for condensation polymerization.[1][6] Reacting it with diols or diamines can produce novel polyesters and polyamides. The butyl side chain disrupts polymer chain packing, which can be exploited to tune physical properties like flexibility, glass transition temperature, and crystallinity.[5]
-
Surfactants and Formulation: Its structure is that of an anionic surfactant. The two carboxylate groups can act as a polar head, while the C12 hydrocarbon body provides the nonpolar tail. This makes it a candidate for use in emulsions, cleaning products, and personal care items.[2]
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Drug Development and Delivery:
-
Prodrug Linker: The diacid functionality makes it an excellent candidate as a linker to conjugate two drug molecules or to attach a drug to a carrier system. The resulting ester or amide bonds can be designed to be cleaved by endogenous enzymes, releasing the active drug at a target site.
-
Analogue of Biologically Active Lipids: Substituted dicarboxylic acids can mimic endogenous signaling molecules or metabolic intermediates. Research could explore its potential as an inhibitor or modulator of enzymes involved in fatty acid metabolism. Butyric acid derivatives, for instance, are known to have roles in gut health and as histone deacetylase inhibitors.[14][15]
-
-
Plasticizers and Lubricants: The esterified forms of 2-Butyloctanedioic acid, such as di-n-butyl sebacate, are used as plasticizers to enhance the flexibility of polymers like PVC.[5] It can also serve as a synthetic intermediate for lubricants and corrosion inhibitors.[5][6]
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